molecular formula C8H7N3O2S B13698417 Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate

Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate

Cat. No.: B13698417
M. Wt: 209.23 g/mol
InChI Key: DLWYTCMWXIOBHK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various solvents like ethanol . Reaction conditions often involve moderate temperatures and the presence of catalysts such as triethylamine .

Major Products Formed

The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit a range of biological activities .

Mechanism of Action

The mechanism of action of Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound is primarily recognized for its roles in anticancer and anti-inflammatory activities. The compound has been shown to interact with various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Research has demonstrated that derivatives of the 2-aminothiazole scaffold exhibit potent anticancer properties. For instance, a study highlighted the efficacy of a related compound that inhibited VEGFR-2 with an IC50 of 0.40 ± 0.04 µM, showcasing its potential against leukemia and prostate cancer cells . this compound's mechanism likely involves disruption of key signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a synthesis study involving various 2-aminothiazole derivatives, compounds demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are critical mediators in inflammatory processes. The IC50 values for COX-1 and COX-2 inhibition ranged from 1.00 to 6.34 μM and 0.09 to 0.71 μM respectively, indicating strong anti-inflammatory potential .

The biological activity of this compound can be attributed to its ability to form specific interactions with target proteins:

  • Binding Interactions : Molecular docking studies have revealed that the compound can form hydrogen bonds and hydrophobic interactions with active sites of target enzymes such as PDE5 and COX isoforms. For example, strong hydrogen bonds with Gln817:A were noted, enhancing the binding affinity and specificity towards these targets .
  • Cell Cycle Modulation : In cell-based assays, certain derivatives were shown to induce G0/G1 cell cycle arrest and apoptosis in leukemia cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Study A : A derivative was tested against K562 leukemia cells, showing an IC50 value of 0.78 µM. The mechanism involved prevention of Hec1 and Nek2 interactions, leading to apoptosis induction .
  • Study B : Another investigation assessed the compound's effects on various cancer cell lines (NCI-H522 non-small cell lung, HT29 colon). The results indicated significant growth inhibition percentages (GI%) ranging from 25% to over 41% across different cancer types .

Data Tables

Compound Target IC50 (µM) Activity
This compoundVEGFR-20.40 ± 0.04Anticancer
Derivative ACOX-11.00 - 6.34Anti-inflammatory
Derivative BCOX-20.09 - 0.71Anti-inflammatory
Compound CK562 Cells0.78Induces Apoptosis

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

methyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-5-carboxylate

InChI

InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-3-5-6(10-4)11-8(9)14-5/h2-3H,1H3,(H2,9,10,11)

InChI Key

DLWYTCMWXIOBHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)SC(=N2)N

Origin of Product

United States

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